molecular formula C16H24O2 B5196677 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane

2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane

Cat. No. B5196677
M. Wt: 248.36 g/mol
InChI Key: UDBZSGMJLUTCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is a cyclic organic compound that is used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 272.4 g/mol. This compound is also known as EMPPD and is used in various applications, including drug discovery, chemical synthesis, and material science.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. EMPPD is also known to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane have not been extensively studied. However, it is known to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using EMPPD is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in scientific research. One area of interest is the development of new pharmaceutical compounds using EMPPD as a building block. This compound may also be used in the preparation of new chiral catalysts and ligands for asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.

Synthesis Methods

The synthesis of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane involves the reaction of 2-methyl-2-phenylpropanal with ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid. The reaction takes place in the presence of anhydrous sodium sulfate as a desiccant and produces the desired compound in good yield. This method is commonly used in laboratories for the synthesis of EMPPD.

Scientific Research Applications

2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane has various applications in scientific research. It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer drugs. EMPPD is also used in the preparation of chiral catalysts and ligands for asymmetric synthesis. Additionally, this compound is used in material science for the preparation of polymers and resins.

properties

IUPAC Name

2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-5-16(17-11-13(2)18-16)12-15(3,4)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBZSGMJLUTCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)C)CC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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